molecular formula C28H22NO2P B3068952 N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 934705-43-8

N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B3068952
CAS No.: 934705-43-8
M. Wt: 435.5 g/mol
InChI Key: OXUOPBPAVLQNGC-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phosphorus-containing heterocyclic molecule characterized by a pentacyclic backbone fused with dioxa and phosphamine moieties. Its stereochemistry, defined by the (1R)-1-phenylethyl substituent, plays a critical role in its electronic and steric properties. The compound’s complexity arises from its fused ring system, which includes a bicyclo[13.8.0] framework and oxygen-phosphorus linkages.

Properties

IUPAC Name

N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22NO2P/c1-19(20-9-3-2-4-10-20)29-32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-19,29H,1H3/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUOPBPAVLQNGC-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps, starting with the preparation of the pentacyclic core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the phenylethyl group and the phosphorous-containing moiety is achieved through selective functionalization reactions under controlled conditions. Common reagents used in these steps include organophosphorus compounds, phenylethyl halides, and various catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient cyclization and functionalization, as well as advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylethyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other substituents under appropriate solvent and temperature conditions.

Major Products Formed

Scientific Research Applications

N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing novel organic compounds and studying complex reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations in Phosphapentacyclo Derivatives

Key analogs include:

N,N-Bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]-13-amine (CAS 1322779-96-3):

  • Differs by having dual (4-methoxyphenyl)ethyl groups instead of a single phenylethyl substituent.
  • Molecular weight: 599.7 g/mol, higher due to methoxy groups .

N,N-Bis[(1R)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]-13-amine (CAS 736158-72-8):

  • Methoxy groups at the ortho position on phenyl rings alter steric hindrance and electronic effects compared to the para-substituted analog .

Table 1: Substituent Impact on Molecular Properties

Compound Substituent Position Molecular Weight (g/mol) Key Structural Feature
Target Compound (R-phenylethyl) Single phenyl ~500 (estimated) Monosubstituted, chiral center
CAS 1322779-96-3 4-methoxy 599.7 Dual para-methoxy groups
CAS 736158-72-8 2-methoxy 592.6 (estimated) Dual ortho-methoxy groups
Spectral and Reactivity Comparisons
  • NMR Analysis :

    • Evidence from analogous phosphapentacyclo compounds (e.g., rapamycin derivatives) shows that substituent-induced chemical shift variations are localized to specific regions (e.g., protons near oxygen or phosphorus atoms). For instance, methoxy groups in CAS 1322779-96-3 cause downfield shifts in aromatic protons (δ 7.2–7.5 ppm) compared to the target compound’s phenyl group (δ 6.8–7.1 ppm) .
    • Phosphorus NMR (³¹P) shifts for such compounds typically range between δ 20–30 ppm, sensitive to adjacent electronegative groups .
  • Synthetic Pathways :

    • Phosphoramidate rearrangements (e.g., Hammerschmidt rearrangement) are critical for introducing stereochemical diversity. The target compound’s (1R)-configured phenylethyl group suggests a kinetically controlled synthesis with retention of configuration, as observed in related systems .

Functional and Bioactivity Comparisons

While direct bioactivity data for the target compound is sparse, analogs provide insights:

  • Antioxidant Potential: Compounds with phenylpropanoid or benzoic acid substituents (e.g., veronicoside analogs) exhibit antioxidant activity correlated with electron-donating groups. The target compound’s phenyl group may lack this capacity, but methoxy-substituted analogs (CAS 1322779-96-3) could show enhanced activity .
  • Catalytic Applications :
    • Phosphapentacyclo derivatives are explored as ligands in asymmetric catalysis. The (1R)-phenylethyl group’s steric bulk may improve enantioselectivity in metal-catalyzed reactions compared to smaller substituents .

Computational and Analytical Methodologies

  • Structure-Activity Relationship (SAR) :
    • Graph-based similarity algorithms (e.g., molecular fingerprinting) highlight shared pharmacophores between the target compound and its analogs. For example, the pentacyclic core is conserved, while substituents modulate logP and polar surface area .
  • LCMS and Molecular Networking :
    • High-resolution LCMS can differentiate analogs via mass fragmentation patterns. The target compound’s molecular ion (m/z ~500) would differ from CAS 1322779-96-3 (m/z ~600) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 2
Reactant of Route 2
N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.